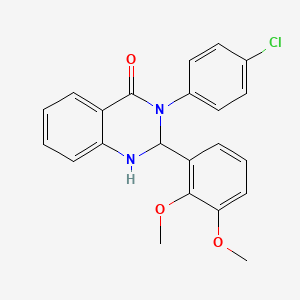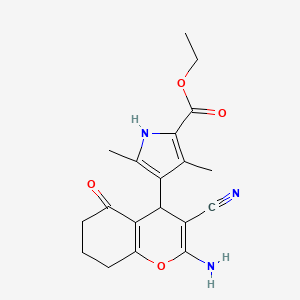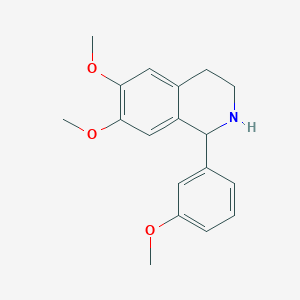![molecular formula C16H15N3O7 B11508088 N-[2-(2-methoxyphenoxy)ethyl]-3,5-dinitrobenzamide](/img/structure/B11508088.png)
N-[2-(2-methoxyphenoxy)ethyl]-3,5-dinitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-methoxyphenoxy)ethyl]-3,5-dinitrobenzamide is an organic compound characterized by the presence of a benzamide group substituted with two nitro groups and a methoxyphenoxyethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methoxyphenoxy)ethyl]-3,5-dinitrobenzamide typically involves a multi-step process:
-
Preparation of 2-(2-methoxyphenoxy)ethylamine: : This intermediate can be synthesized by reacting 2-methoxyphenol with ethylene oxide in the presence of a base to form 2-(2-methoxyphenoxy)ethanol. This is then converted to 2-(2-methoxyphenoxy)ethylamine through a reaction with ammonia or an amine.
-
Nitration of Benzamide: : Benzamide is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 3 and 5 positions, forming 3,5-dinitrobenzamide.
-
Coupling Reaction: : The final step involves coupling 2-(2-methoxyphenoxy)ethylamine with 3,5-dinitrobenzamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for nitration and coupling steps to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron powder in acidic conditions.
Substitution: Sodium hydride (NaH) or other strong bases to deprotonate the methoxy group, followed by nucleophiles like alkyl halides.
Major Products
Oxidation: Formation of 2-(2-hydroxyphenoxy)ethyl-3,5-dinitrobenzamide.
Reduction: Formation of N-[2-(2-methoxyphenoxy)ethyl]-3,5-diaminobenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
N-[2-(2-methoxyphenoxy)ethyl]-3,5-dinitrobenzamide is used as a building block in organic synthesis, particularly in the development of new materials and polymers with specific properties.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities due to its unique structural features.
Medicine
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials with tailored properties.
Mechanism of Action
The mechanism of action of N-[2-(2-methoxyphenoxy)ethyl]-3,5-dinitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups can participate in redox reactions, while the methoxyphenoxyethyl side chain can enhance binding affinity and specificity. These interactions can modulate biological pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-[2-(2-methoxyphenoxy)ethyl]benzamide: Lacks the nitro groups, resulting in different reactivity and biological activity.
N-[2-(2-hydroxyphenoxy)ethyl]-3,5-dinitrobenzamide: Has a hydroxyl group instead of a methoxy group, which can affect its solubility and reactivity.
N-[2-(2-methoxyphenoxy)ethyl]-3,5-diaminobenzamide: Contains amino groups instead of nitro groups, leading to different chemical and biological properties.
Uniqueness
N-[2-(2-methoxyphenoxy)ethyl]-3,5-dinitrobenzamide is unique due to the combination of its methoxyphenoxyethyl side chain and nitro groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H15N3O7 |
|---|---|
Molecular Weight |
361.31 g/mol |
IUPAC Name |
N-[2-(2-methoxyphenoxy)ethyl]-3,5-dinitrobenzamide |
InChI |
InChI=1S/C16H15N3O7/c1-25-14-4-2-3-5-15(14)26-7-6-17-16(20)11-8-12(18(21)22)10-13(9-11)19(23)24/h2-5,8-10H,6-7H2,1H3,(H,17,20) |
InChI Key |
ZGEFDHUCXNOQCG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCCNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B11508019.png)
![N-[(2E)-3-(2-chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-en-1-yl]-2-methyl-3-nitrobenzamide](/img/structure/B11508026.png)
![(5E)-5-[4-(diethylamino)benzylidene]-1-(4-fluorobenzyl)-2-hydroxypyrimidine-4,6(1H,5H)-dione](/img/structure/B11508027.png)
![12-[4-(benzyloxy)phenyl]-3-methyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one](/img/structure/B11508034.png)
![5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-6-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11508037.png)
![1-(4-Fluoro-phenyl)-7-o-tolyl-5,5-bis-trifluoromethyl-5,8-dihydro-1H-pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B11508040.png)

![4-bromo-N-[2-(4-ethylpiperazine-1-carbonyl)phenyl]benzamide](/img/structure/B11508051.png)
![N-[4-(Chloro-difluoro-methoxy)-phenyl]-2-piperidin-1-yl-acetamide](/img/structure/B11508059.png)

![Methyl 2-[(diethoxyphosphoryl)amino]-4-phenyl-2-(trifluoromethyl)pent-4-enoate](/img/structure/B11508067.png)
![Ethyl 1-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-6-amino-5-cyano-4-(2-fluorophenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11508073.png)

